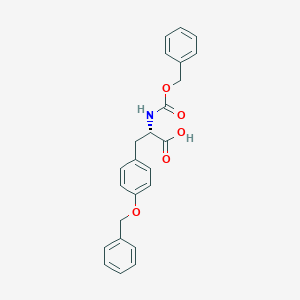

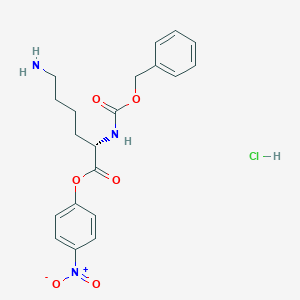

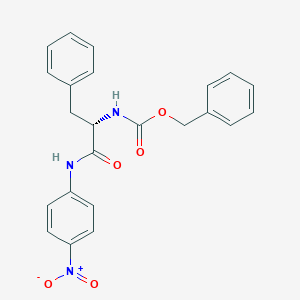

(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Overview

Description

The compound “(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of various pharmaceuticals and pesticides .

Synthesis Analysis

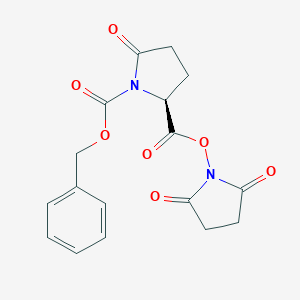

Carbamates can be synthesized through a simple nucleophilic substitution reaction . In the case of 4-nitrophenylchloroformate carbamates, they were synthesized using a similar method and the products were characterized by IR, NMR, Mass spectra, and CHN analysis .Chemical Reactions Analysis

Carbamates, including 4-nitrophenylchloroformate carbamates, can exhibit promising antibacterial and antifungal activity . They can also show strong antioxidant activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as IR, NMR, and Mass spectra. For instance, a carbamate of 4-nitrophenylchloroformate was found to be a brown solid with a melting point of 97.7 °C .Scientific Research Applications

Synthesis and Characterization

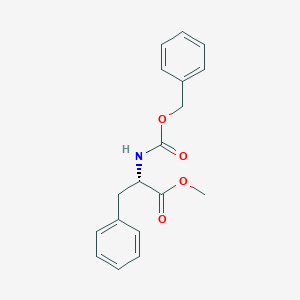

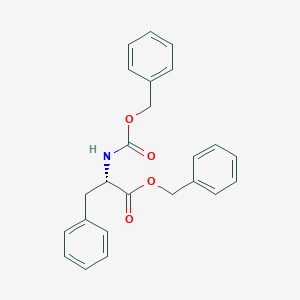

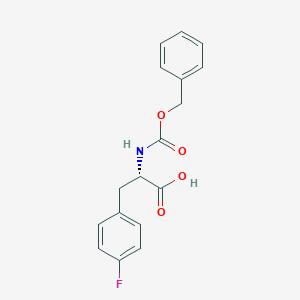

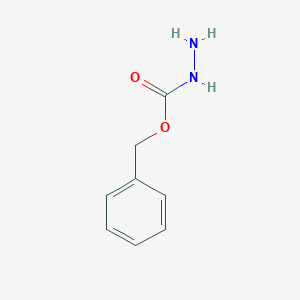

(S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate and its derivatives have been studied for their synthesis and characterization. One study demonstrated a method for the synthesis of N-hydroxyureas using amines treated with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, leading to O-benzyl protected N-hydroxyureas which can be cleanly converted to N-hydroxyureas (Parrish et al., 2005). Another research focused on the synthesis of imidazolone derivatives using a similar compound, demonstrating its potential in creating complex organic structures (Bezenšek et al., 2012).

Enzyme Inhibition and Biological Studies

In the field of enzyme inhibition and biological studies, diastereomers of a compound closely related to (S)-Benzyl carbamate have been synthesized and tested for inhibiting LSD1, an enzyme associated with gene regulation. This study provided insights into the compound's selectivity and potential for use in cellular studies (Valente et al., 2015).

Mechanism of Action

Target of Action

Z-PHE-PNA, also known as Z-L-Phe-pNA or (S)-Benzyl (1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate or Z-L-Phe p-nitroanilide, is a chromogenic substrate for glutamyl endopeptidases . Glutamyl endopeptidases are a type of proteolytic enzymes that cleave peptide bonds involving glutamic acid residues.

Mode of Action

The compound interacts with its target, the glutamyl endopeptidases, by serving as a substrate for these enzymes. The enzymes cleave the peptide bond in the compound, resulting in the release of p-nitroaniline . This cleavage is a key part of the compound’s mode of action.

Biochemical Pathways

The cleavage of Z-PHE-PNA by glutamyl endopeptidases is part of the broader proteolytic activity of these enzymes. Proteolytic enzymes play crucial roles in numerous biochemical pathways, including protein digestion, regulation of key biological processes, and pathogenesis of certain diseases .

Pharmacokinetics

It’s known that the compound can be detected spectrophotometrically at 405-410 nm after its cleavage by the enzyme .

Result of Action

The cleavage of Z-PHE-PNA by glutamyl endopeptidases results in the release of p-nitroaniline, a chromophore that can be detected spectrophotometrically . This allows for the measurement of the activity of the enzymes, which can be useful in various research and clinical applications.

Action Environment

The action of Z-PHE-PNA, like that of many other biochemical compounds, can be influenced by various environmental factors. For instance, the activity of the enzymes that cleave the compound can be affected by factors such as pH and temperature . .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Z-L-Phe p-nitroanilide is a substrate for several enzymes, including chymotrypsin-like serine proteases . The compound’s activity was found to be enhanced by the addition of Cu2+, Mg2+, and Fe2+ . It is also a chromogenic substrate for Cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein .

Cellular Effects

The cellular effects of Z-L-Phe p-nitroanilide are largely dependent on the enzymes it interacts with. For instance, in the presence of certain enzymes, it can influence cell function by participating in various biochemical reactions . Detailed studies on its specific effects on cell signaling pathways, gene expression, and cellular metabolism are still needed.

Molecular Mechanism

Z-L-Phe p-nitroanilide exerts its effects at the molecular level through its interactions with various enzymes. It acts as a substrate for these enzymes, undergoing biochemical transformations that can influence cellular processes . The exact molecular mechanisms, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are subject to the specific enzymes it interacts with.

properties

IUPAC Name |

benzyl N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5/c27-22(24-19-11-13-20(14-12-19)26(29)30)21(15-17-7-3-1-4-8-17)25-23(28)31-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)(H,25,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPHGMKKKDRFSU-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428581 | |

| Record name | Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19647-71-3 | |

| Record name | Phenylmethyl N-[(1S)-2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19647-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalpha-[(Benzyloxy)carbonyl]-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)